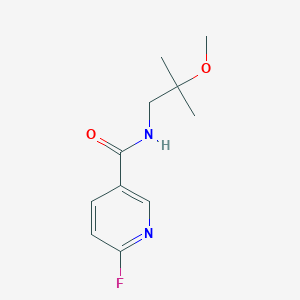
6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxypyridine, a similar compound, is C6H6FNO . The molecular weight is 127.118 g/mol . The IUPAC name is 2-fluoro-6-methoxypyridine and its SMILES representation is COC1=NC(=CC=C1)F .Chemical Reactions Analysis
Chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations . A notable reaction is the Suzuki–Miyaura-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they can be flammable and may exist as a liquid and vapor . The exact properties of 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide may vary.科学的研究の応用
Development as a Met Kinase Inhibitor
One application of compounds related to 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is in the development of Met kinase inhibitors. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective inhibitors of the Met kinase, highlights the therapeutic potential of such compounds. These inhibitors demonstrate significant in vivo efficacy and have favorable pharmacokinetic and preclinical safety profiles, leading to their advancement into clinical trials (G. M. Schroeder et al., 2009).
Synthesis and Structural Characterization
Another important aspect of scientific research on these compounds involves their synthesis and structural characterization. The efficient synthesis and structural characterization of various pyridine-carboxamide derivatives have been a focus in chemical research, contributing to the understanding of their properties and potential applications. For instance, the synthesis and characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers have been detailed, providing insights into the inductive effects of methyl substituted groups on the pyridine ring (M. Kadir et al., 2017).
Magnetic Resonance Spectroscopy Applications
Furthermore, fluorinated compounds similar to this compound have been explored for their potential applications in magnetic resonance spectroscopy and imaging. For example, fluorinated macromolecular probes like 6-fluoropyridoxal-polymer conjugates have been synthesized and characterized as pH indicators for magnetic resonance spectroscopy, demonstrating potential for studying tissue physiology (V. D. Mehta et al., 1996).
Development as Kinase Inhibitors
Additionally, the development of novel 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase showcases the therapeutic potential of similar compounds. These inhibitors have been optimized for potency and selectivity, with favorable ADME properties suitable for oral administration. Their efficacy in combination with DNA strand break-inducing agents has been observed in disease-relevant models (S. Degorce et al., 2016).
Safety and Hazards
特性
IUPAC Name |
6-fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,16-3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKTWYITZYCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

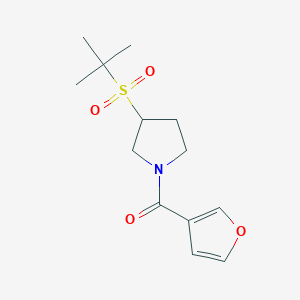

![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)

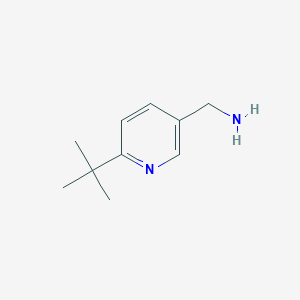
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)
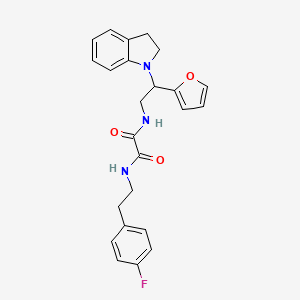
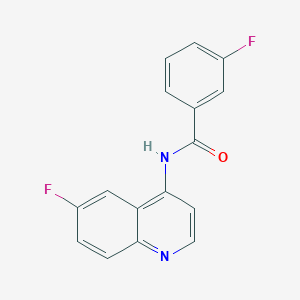
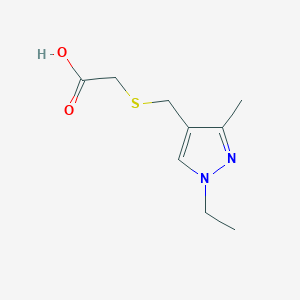

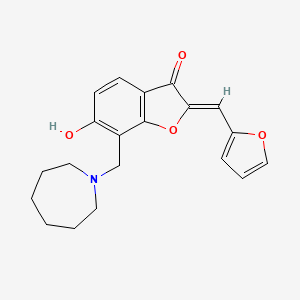
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2970601.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)
